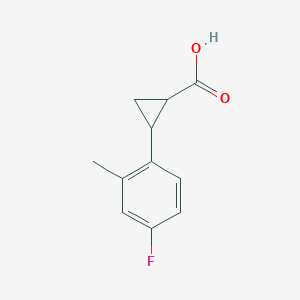

2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid

Description

2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane-containing carboxylic acid derivative featuring a 4-fluoro-2-methylphenyl substituent. Cyclopropane rings are known for their unique stereoelectronic properties, which influence reactivity and biological activity.

Properties

Molecular Formula |

C11H11FO2 |

|---|---|

Molecular Weight |

194.20 g/mol |

IUPAC Name |

2-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H11FO2/c1-6-4-7(12)2-3-8(6)9-5-10(9)11(13)14/h2-4,9-10H,5H2,1H3,(H,13,14) |

InChI Key |

RRCCHEZUYWTWOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic ring and cyclopropane moiety contribute to its reactivity and binding affinity. These interactions can modulate various biochemical processes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula. ‡Molecular weight discrepancy in evidence (248.05 vs. 214.62 for similar analogs).

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF3) group in increases acidity (lower pKa) compared to alkyl or halogen substituents. Fluoro (-F) substituents (e.g., in ) improve metabolic stability and lipophilicity, making such analogs candidates for drug discovery.

- Chloro (-Cl) in increases molecular weight and polarizability, affecting binding interactions in biological systems.

Biological Activity

2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with notable biological activity. The compound's unique structure, featuring a cyclopropane ring and a fluorinated phenyl group, suggests potential interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid is . Its structure includes:

- A cyclopropane ring

- A carboxylic acid functional group

- A 4-fluoro-2-methylphenyl substituent

The biological activity of 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets in biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid exhibit anticancer properties. For instance, cyclopropane derivatives have been explored for their ability to modulate kinase activity involved in cancer progression. Studies indicate that these compounds can inhibit pathways associated with tumor growth and metastasis .

Case Studies

- NK(1) Receptor Antagonists : A related compound, 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid, was identified as a potent NK(1) receptor antagonist with favorable pharmacokinetic properties. This highlights the potential for similar derivatives to exhibit significant biological activity against neurokinin receptors .

- Kinase Inhibition : Cyclopropane amides have shown promise as inhibitors of various kinases implicated in cancer and inflammatory diseases. These compounds demonstrate the ability to modulate pathways critical for cell proliferation and survival .

Comparative Analysis

The following table summarizes the biological activities of 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid compared to similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid | C₁₁H₁₁FO₂ | Potential enzyme inhibition; receptor modulation | Unique structure with cyclopropane |

| 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid | C₁₃H₁₅F₂N₂O₂ | NK(1) receptor antagonist | Strong in vitro potency |

| Cyclopropane amides | Variable | Kinase inhibition; anticancer properties | Effective against multiple cancer types |

Q & A

Q. What are the recommended methodologies for synthesizing 2-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid?

Synthesis typically involves cyclopropanation reactions, such as the use of transition-metal catalysts (e.g., rhodium or palladium) to form the strained cyclopropane ring. A common approach includes:

- Step 1 : Preparation of the phenyl precursor (e.g., 4-fluoro-2-methylbenzene derivatives) via halogenation or alkylation.

- Step 2 : Cyclopropanation using diazo compounds or vinyl ethers under controlled temperature (-10°C to 25°C) to avoid side reactions.

- Step 3 : Carboxylic acid functionalization via hydrolysis of esters or nitriles under acidic/basic conditions.

Reaction optimization requires monitoring via NMR spectroscopy (e.g., tracking cyclopropane ring formation) and mass spectrometry for intermediate validation .

Q. How can researchers confirm the structural integrity of the cyclopropane ring and substituents?

Key analytical techniques include:

- X-ray crystallography : To resolve stereochemistry and bond angles of the cyclopropane ring.

- 1H/13C NMR : Diagnostic signals include deshielded protons on the cyclopropane ring (δ 1.5–2.5 ppm) and coupling patterns for the fluorophenyl group (e.g., meta-fluoro splitting).

- IR spectroscopy : Confirmation of carboxylic acid C=O stretching (~1700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₁₂H₁₁FO₂) and isotopic patterns .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., sodium carboxylate).

- Stability : The cyclopropane ring is sensitive to heat and strong acids/bases. Storage at 2–8°C under inert gas (N₂/Ar) is recommended to prevent ring-opening reactions .

Advanced Research Questions

Q. How do stereochemical variations in cyclopropane derivatives impact biological activity?

Comparative studies of cis vs. trans cyclopropane isomers (e.g., trans-2-(2,4-dimethylphenyl)cyclopropanecarboxylic acid) reveal significant differences in:

- Enzyme binding affinity : Trans isomers often exhibit higher rigidity, enhancing target engagement.

- Metabolic stability : Cis isomers may undergo faster ring-opening via cytochrome P450 enzymes.

Researchers should employ chiral HPLC or circular dichroism to isolate and characterize stereoisomers .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

- Purity variations : Impurities >2% (e.g., unreacted precursors) can skew results. Use HPLC purity assays (≥98% purity threshold).

- Assay conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) alter activity. Validate protocols using positive controls (e.g., known enzyme inhibitors) .

Q. How can computational modeling optimize the design of derivatives with enhanced pharmacokinetic properties?

- In silico tools : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like cyclooxygenase-2 (COX-2) or GABA receptors.

- ADME prediction : Software like SwissADME estimates logP, bioavailability, and metabolic sites. For example, adding electron-withdrawing groups (e.g., -CF₃) may improve blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. How to address low yields in cyclopropanation reactions?

- Catalyst optimization : Screen chiral ligands (e.g., BINAP) to enhance enantioselectivity.

- Temperature control : Slow addition of diazo reagents at -20°C reduces side reactions.

- Byproduct analysis : Use LC-MS to identify and quantify ring-opened byproducts (e.g., allylic alcohols) .

Q. What techniques validate the compound’s mechanism of action in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.